(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is a boronic acid derivative notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound is characterized by its unique molecular structure which includes a boron atom bonded to a phenyl group substituted with both chlorine and fluorine atoms, as well as a benzyloxy group.
The compound's molecular formula is , with a molecular weight of approximately 250.49 g/mol. It is categorized as an organoboron compound, specifically a boronic acid, which plays a crucial role in various chemical reactions due to its ability to form stable complexes with diols and participate in cross-coupling reactions.
The synthesis of (4-(benzyloxy)-2-chloro-5-fluorophenyl)boronic acid typically involves several key steps:
The molecular structure of (4-(benzyloxy)-2-chloro-5-fluorophenyl)boronic acid can be represented using various notations:
InChI=1S/C13H12BClF2O/c14-12-7-6-11(8-13(15)16)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O
This structure reveals that the compound contains a boron atom bonded to a phenyl ring that is further substituted with both fluorine and chlorine atoms, along with a benzyloxy group contributing to its reactivity.
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid primarily participates in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The reaction mechanism involves:
The efficiency of this reaction can be influenced by factors such as the choice of base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and temperature.
The mechanism by which (4-(benzyloxy)-2-chloro-5-fluorophenyl)boronic acid acts is primarily through its participation in cross-coupling reactions. In these processes:
This mechanism highlights the compound's role in facilitating complex organic transformations essential for synthesizing pharmaceuticals and agrochemicals.
The physical properties of (4-(benzyloxy)-2-chloro-5-fluorophenyl)boronic acid include:
Chemical properties include:
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid finds extensive applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5